molecular formula C11H10O6 B13431473 Mono(2-carboxyethyl) Phthalate-d4

Mono(2-carboxyethyl) Phthalate-d4

Cat. No.: B13431473
M. Wt: 242.22 g/mol
InChI Key: OSXPVFSMSBQPBU-RHQRLBAQSA-N
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Description

Mono(2-carboxyethyl) Phthalate-d4 (CAS: 1794753-19-7) is a deuterated analog of the monoester metabolite derived from phthalate esters. Its molecular formula is C₁₁D₄H₆O₆, with a molecular weight of 242.218 g/mol (Exact Mass: 242.073). The structure comprises a deuterated benzene ring (positions 3, 4, 5, and 6 substituted with deuterium) and a 2-carboxyethyl group (-CH₂CH₂COOH) attached to the phthalate backbone . This compound is widely used as an internal standard in analytical methods for quantifying phthalate metabolites in biological samples, leveraging its isotopic stability to improve precision in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Properties

Molecular Formula

C11H10O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D

InChI Key

OSXPVFSMSBQPBU-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Phthalates

Structural Analogues

(a) Mono(3-carboxypropyl) Phthalate-d4 (mCPP-d4)
  • Molecular Formula : C₁₃H₁₀D₄O₆
  • Molecular Weight : 270.27 g/mol
  • Key Difference : The substituent is a 3-carboxypropyl group (-CH₂CH₂CH₂COOH), resulting in a longer carbon chain than the 2-carboxyethyl group. This increases hydrophobicity and alters retention times in chromatographic separation .
(b) Mono(4-carboxybutyl) Phthalate-d4
  • Molecular Formula : C₁₃H₁₀D₄O₆
  • Molecular Weight : 270.27 g/mol
  • Key Difference : Features a 4-carboxybutyl group (-CH₂CH₂CH₂CH₂COOH), further extending the side chain. This structural variation impacts solubility and metabolic pathways compared to shorter-chain analogs .
(c) Mono(2-hydroxyisobutyl) Phthalate-d4
  • Molecular Formula: Not explicitly stated (similar backbone with -CH₂C(CH₃)(OH)CH₂ substituent).
  • This contrasts with the linear carboxylic acid group in Mono(2-carboxyethyl) Phthalate-d4 .
(d) Mono(4-pentenyl) Phthalate-d4
  • Key Difference: Contains a 4-pentenyl group (-CH₂CH₂CH₂CH=CH₂), which is unsaturated and non-polar. The absence of a carboxylic acid group reduces water solubility and shifts analytical detection parameters .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Polarity Key Applications
This compound 2-carboxyethyl 242.22 High Biomonitoring of DEHP metabolites
mCPP-d4 3-carboxypropyl 270.27 Moderate Urine metabolite analysis
Mono(2-hydroxyisobutyl) Phthalate-d4 2-hydroxyisobutyl ~260 (estimated) High Stability studies in acidic conditions
Mono(4-pentenyl) Phthalate-d4 4-pentenyl ~280 (estimated) Low Industrial plasticizer degradation studies

Analytical and Metabolic Relevance

Role as Internal Standards

Deuterated phthalates like this compound are critical for internal standardization in trace analysis. For example:

  • Diethyl phthalate-d4 (DEP-d4) and Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) are used to quantify DMP, DEP, and DEHP in dust and air samples .
  • This compound specifically targets the metabolite of Di(2-ethylhexyl) Phthalate (DEHP), a common plasticizer. Its deuterated form minimizes matrix effects in human urine or serum analyses .

Metabolic Pathways

  • This compound derives from DEHP hydrolysis in vivo, forming a monoester metabolite excreted in urine.
  • Compared to Mono(3-carboxypropyl) Phthalate-d4, which originates from longer-chain phthalates like DiNP, the shorter 2-carboxyethyl group facilitates faster renal clearance .

Biological Activity

Mono(2-carboxyethyl) Phthalate-d4 (MCEPh-d4) is a deuterated derivative of Mono(2-carboxyethyl) Phthalate, characterized by the incorporation of deuterium atoms into its molecular structure. The molecular formula is C11H10O6D4, with a molecular weight of approximately 242.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an endocrine disruptor. This article explores its biological activity, mechanisms of action, and implications for human health and environmental safety.

MCEPh-d4 is notable for its stable isotope labeling, which enhances its utility in various scientific applications, particularly in analytical chemistry and biological research. The presence of deuterium allows for precise tracking in metabolic studies and improves the accuracy of mass spectrometry analyses.

Endocrine Disruption

MCEPh-d4 has been investigated for its role as an endocrine disruptor. It can interfere with hormone synthesis and metabolism by interacting with nuclear receptors in various tissues. This property is significant in studies examining the effects of phthalates on human health and environmental safety.

Mechanisms of Action:

  • Interaction with Nuclear Receptors: MCEPh-d4 may bind to nuclear hormone receptors, disrupting normal hormonal signaling pathways.
  • Metabolic Pathways: Research indicates that MCEPh-d4 influences metabolic pathways related to steroidogenesis, potentially leading to altered hormone levels and reproductive toxicity .

Toxicological Effects

Research has shown that exposure to phthalates, including MCEPh-d4, can lead to various toxicological effects. A significant finding from rodent studies indicates that exposure to phthalates can cause liver hypertrophy and hyperplasia due to activation of peroxisome proliferator-activated receptor alpha (PPARα) . However, the relevance of these findings to human health remains debated.

Key Findings:

  • Liver Toxicity: PPARα agonism has been linked to liver toxicity in rodents but not conclusively in humans .
  • Reproductive Effects: Testosterone-mediated effects on male reproductive tracts have been observed, raising concerns about phthalate exposure during critical developmental periods .

Comparative Analysis

To understand the unique properties of MCEPh-d4, it is valuable to compare it with other phthalate derivatives:

Compound NameMolecular FormulaKey Features
MCEPh-d4C11H10O6D4Deuterated phthalate with endocrine-disrupting properties
Monoethyl PhthalateC10H10O4Commonly used plasticizer with similar biological activities
Monobutyl PhthalateC12H14O4Known for reproductive toxicity

Research Implications

The unique isotopic labeling of MCEPh-d4 provides significant advantages in analytical chemistry. Its role as a degradation product of di-n-pentyl phthalate makes it valuable for environmental monitoring efforts. Studies focusing on its metabolic pathways are crucial for understanding its safety profile and mechanisms of action within biological systems.

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